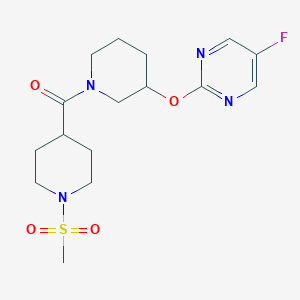
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H23FN4O4S and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a novel entity that has garnered attention for its potential biological activities, particularly in cancer therapy and as an antimalarial agent. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure incorporating a fluoropyrimidine moiety, which is known for its role in nucleic acid metabolism and its application in cancer treatment. The presence of piperidine rings enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Activity
The biological activity of the compound is primarily linked to its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced nucleotide availability, ultimately inducing apoptosis in cancer cells. Similar fluoropyrimidine compounds have shown effectiveness against various cancer types, including colorectal cancer:
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| 5-FU | ~100 | Thymidylate Synthase | HCT-116 |
| CF10 | ~50 | Thymidylate Synthase | HT-29 |
| Subject Compound | TBD | Thymidylate Synthase | TBD |
In vitro studies indicate that the compound exhibits significant cytotoxicity against colorectal cancer cell lines, comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Antimalarial Activity
Recent investigations have identified the compound's potential as an antimalarial agent by targeting specific plasmodial kinases such as PfGSK3 and PfPK6. These kinases are crucial for the survival and replication of malaria parasites:
| Kinase | IC50 (nM) | Activity |
|---|---|---|
| PfGSK3 | 17 | Inhibition |
| PfPK6 | TBD | Inhibition |
The inhibition of these kinases disrupts the malaria life cycle stages, making the compound a promising candidate for further development against malaria .
Case Studies and Research Findings
- Colorectal Cancer : A study demonstrated that the subject compound effectively reduced tumor growth in mouse models of colorectal cancer. The treatment resulted in enhanced survival rates compared to controls treated with 5-FU, suggesting improved therapeutic efficacy .
- Malaria : In vitro assays revealed that the compound inhibited the growth of Plasmodium falciparum with significant potency, indicating its potential as a dual-action drug against both cancer and malaria .
- Toxicity Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with reduced systemic toxicities compared to traditional fluoropyrimidines .
特性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGATSQBKGLBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














